molecular formula C10H18O B1530794 3-Cyclopentyl-2,2-dimethylpropanal CAS No. 1780155-70-5

3-Cyclopentyl-2,2-dimethylpropanal

Cat. No.: B1530794
CAS No.: 1780155-70-5
M. Wt: 154.25 g/mol
InChI Key: ATIGXLUCAIDRLN-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2,2-dimethylpropanal is an aldehyde derivative featuring a cyclopentyl substituent at the third carbon and two methyl groups at the second carbon. Aldehydes of this type are typically utilized in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, or intermediates for complex molecules. The cyclopentyl group enhances hydrophobicity, while the aldehyde functional group confers reactivity toward nucleophilic additions or oxidations .

Properties

IUPAC Name

3-cyclopentyl-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,8-11)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIGXLUCAIDRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Cyclopentyl-2,2-dimethylpropanal and Related Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Key Hazards/Regulatory Notes
3-Cyclopentyl-2,2-dimethylpropanal C₁₀H₁₆O* 152.23* Aldehyde Hypothetical: Likely irritant (inferred from analogs)
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ 102.1 Aldehyde, Hydroxyl H302 (harmful if swallowed), H315/H319 (skin/eye irritation)
3-Azepan-1-yl-2,2-dimethylpropanal C₁₁H₂₁NO 183.29 Aldehyde, Azepane R22 (harmful if swallowed), R50 (toxic to aquatic life)
3-Cyclopentyl-2,2-dimethylpropanoate C₁₀H₁₇O₂ 169.24 Ester No hazard data provided; esters generally less reactive
3-(2-Carboxypropan-2-yl)cyclopentanecarboxylic acid C₁₀H₁₄O₄ 198.22 Carboxylic Acid No direct hazard data; acidic protons may increase reactivity

Note: Data for 3-Cyclopentyl-2,2-dimethylpropanal is inferred due to lack of direct evidence.

Functional Group Influence on Reactivity

  • Aldehydes vs. Esters/Carboxylic Acids: The aldehyde group in 3-Cyclopentyl-2,2-dimethylpropanal renders it more reactive than its ester or carboxylic acid analogs. Aldehydes undergo nucleophilic additions (e.g., Grignard reactions) and oxidize readily to carboxylic acids, whereas esters (e.g., 3-Cyclopentyl-2,2-dimethylpropanoate) are hydrolytically stable under neutral conditions . Carboxylic acids (e.g., 3-(2-Carboxypropan-2-yl)cyclopentanecarboxylic acid) exhibit acidity (pKa ~4-5), enabling salt formation or esterification .
  • Substituent Effects : The cyclopentyl group increases steric bulk and hydrophobicity compared to smaller substituents (e.g., hydroxyl in 3-Hydroxy-2,2-dimethylpropanal). This reduces water solubility and may enhance membrane permeability in biological systems .

Hazards and Environmental Impact

  • Toxicity : 3-Hydroxy-2,2-dimethylpropanal exhibits acute oral toxicity (H302) and irritancy, likely due to its aldehyde and hydroxyl groups . The azepane analog’s higher molar mass and nitrogen content correlate with aquatic toxicity (R50), suggesting environmental persistence .
  • Regulatory Status : Esters and carboxylic acids in this class are less regulated than aldehydes, reflecting their lower acute hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyl-2,2-dimethylpropanal
Reactant of Route 2
3-Cyclopentyl-2,2-dimethylpropanal

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